Potassium p-((p-aminophenyl)azo)benzenesulphonate

Description

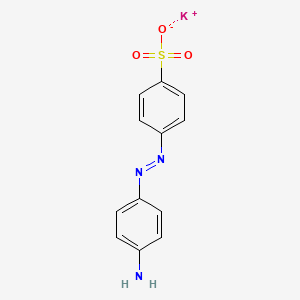

Potassium p-((p-aminophenyl)azo)benzenesulphonate (CAS: 85187-24-2; EINECS: 286-112-2) is an azo dye characterized by a sulfonate group and an azo (-N=N-) bridge linking two aromatic rings. Its molecular formula is C₁₂H₁₀KN₃O₃S, with a molecular weight of approximately 331.4 g/mol. This compound is synthesized via diazotization and coupling reactions, as exemplified by the preparation of structurally similar azo sulfonates (e.g., 4-(p-aminophenylazo) benzene sulphonic acid) using sulphanilic acid and nitrosating agents under acidic conditions . The potassium salt form enhances solubility in aqueous media, making it suitable for applications in textiles, cosmetics, and research as a chromogenic reagent.

Properties

CAS No. |

85187-24-2 |

|---|---|

Molecular Formula |

C12H10KN3O3S |

Molecular Weight |

315.39 g/mol |

IUPAC Name |

potassium;4-[(4-aminophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H11N3O3S.K/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |

InChI Key |

AWSNBLMLYDFJLF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |

Related CAS |

104-23-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Azo Coupling Reaction

Step 1: Diazotization

The starting material, typically p-phenylenediamine or a related aromatic amine, is diazotized using sodium nitrite in an acidic medium at low temperatures (0–5 °C). This generates the diazonium salt intermediate necessary for azo coupling.Step 2: Coupling with Benzenesulphonate

The diazonium salt is then reacted with potassium benzenesulphonate or a related sulphonated aromatic compound under alkaline to neutral conditions. This coupling forms the azo linkage between the p-aminophenyl group and the benzenesulphonate moiety, yielding Potassium p-((p-aminophenyl)azo)benzenesulphonate.

Alternative Preparation via Substituted p-Aminophenol Intermediates

A patented multi-step process provides an alternative route involving substituted p-aminophenol intermediates, which can be adapted for the synthesis of azo compounds with sulphonate groups:

Step A: Formation of Intermediate Compound

A precursor compound (Formula II) is reacted with potassium trimethylsilanolate (TMSOK) in a suitable solvent such as 2-methyltetrahydrofuran (MeTHF) at 65–70 °C for 2–3 hours to yield an intermediate (Formula III).Step B: Conversion to Acid Chloride Intermediate

The intermediate (Formula III) is treated with oxalyl chloride (1–1.5 equivalents) at 10–30 °C (preferably 20 °C) for 1–2 hours to form an acid chloride intermediate. This intermediate is then reacted with an alcohol (commonly anhydrous methanol, 5–15 equivalents) at 10–30 °C for 2–4 hours to produce another intermediate (Formula IV) with high purity (>99.5% by HPLC).Step C: Catalytic Hydrogenation

The intermediate (Formula IV) undergoes hydrogenation in the presence of a catalyst such as 5% palladium on carbon in methanol at controlled temperature to yield the final compound (Formula I), this compound.

Isolation and Purification

- After the reaction, the mixture is neutralized to pH 7 using basic reagents.

- The organic and aqueous layers are separated.

- The organic layer is concentrated under vacuum to yield a crude product.

- The crude product is suspended in a solvent mixture (e.g., toluene and hexane in a 2:1 volume ratio), filtered, and dried to obtain the pure compound.

- Yields of intermediate compounds are typically high (e.g., 90–92% for Formula IV), and the process is scalable to at least 30 grams without further purification.

Reaction Conditions and Parameters Summary

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Yield & Purity |

|---|---|---|---|---|---|

| A | Compound II + TMSOK (3–3.5 eq) | 65–70 | 2–3 | 2-Methyltetrahydrofuran (MeTHF) | Intermediate III isolated |

| B1 | Intermediate III + Oxalyl chloride (1–1.5 eq) | 10–30 (20) | 1–2 | MeTHF or acetonitrile | Acid chloride intermediate formed |

| B2 | Acid chloride + Anhydrous methanol (5–15 eq) | 10–30 (20) | 2–4 | Methanol | Intermediate IV (≥99.5% purity) |

| C | Intermediate IV + H2, Pd/C catalyst (5%) | Ambient | Variable | Methanol | Final product isolated |

Research Findings and Technical Advantages

- The described synthetic route offers technical and economic advantages over traditional methods, including:

- Use of commercially available, less expensive starting materials.

- Fewer synthetic steps with improved overall yields.

- Enhanced scalability and safer handling.

- Reduced environmental contamination.

- Efficient isolation and purification protocols.

- The process is adaptable to atmospheric pressure conditions but can be modified for other pressures if required.

- Analytical techniques such as HPLC and NMR (including DEPT135 for carbon multiplicities) confirm the structure and purity of intermediates and final products.

Summary Table of Key Preparation Steps

| Compound/Formulation | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Formula II | Starting material | - | - | Precursor |

| Formula III | Nucleophilic substitution | Potassium trimethylsilanolate | 65–70 °C, 2–3 h, MeTHF | Intermediate III |

| Acid chloride intermediate | Acyl chloride formation | Oxalyl chloride | 20 °C, 1–2 h, MeTHF | Acid chloride intermediate |

| Formula IV | Esterification | Anhydrous methanol | 20 °C, 2–4 h | Intermediate IV (high purity) |

| Formula I | Catalytic hydrogenation | Pd/C catalyst, H2 | Ambient, methanol | Final azo compound |

Chemical Reactions Analysis

Types of Reactions

Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Products may include sulfonated quinones or other oxidized aromatic compounds.

Reduction: The primary products are p-phenylenediamine and sulfanilic acid.

Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Azo benzenesulphonates share a core structure but differ in substituents, which influence their physicochemical properties and applications. Below is a comparative analysis:

Key Comparative Findings

Solubility and Stability: this compound exhibits superior aqueous solubility compared to Acid Orange 7 (hydroxy-naphthyl group reduces solubility) and chlorinated triazine derivatives (steric hindrance from Cl groups) . The potassium counterion in the target compound enhances ionic stability relative to sodium salts, which are more hygroscopic .

Biodegradability: Azo dyes with sulfonate groups (e.g., Acid Orange 7) show moderate aerobic biodegradability (~40% degradation in 7 days), whereas compounds with bulky substituents (e.g., benzylamino or triazine groups) resist microbial breakdown due to structural complexity .

Textiles: Chlorinated triazine derivatives (e.g., CAS 4156-21-2) form covalent bonds with cellulose, offering superior wash-fastness compared to ionic dyes like the potassium azo sulfonate .

Synthetic Routes: Diazotization of sulphanilic acid (common for sulfonated azo dyes) requires strict pH control (0–5°C, acidic conditions) to avoid by-products, as seen in the synthesis of 4-(p-aminophenylazo) benzene sulphonic acid . Benzylamino derivatives require additional coupling steps with benzylamine, increasing synthetic complexity .

Research and Regulatory Considerations

- This compound’s amino group may require toxicity assessments under Annex XVII .

- Analytical Use : Its UV-Vis absorption maxima (~450–500 nm) align with other azo dyes, making it suitable for spectrophotometric detection methods .

Biological Activity

Potassium p-((p-aminophenyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, particularly focusing on its antifungal and antioxidant properties, as well as its potential applications in medical research.

This compound is characterized by the presence of azo (-N=N-) groups and sulfonic acid (-SO3−) functionalities. These groups contribute to its solubility and biological activity. The synthesis typically involves diazotization reactions followed by coupling with sulfonated phenols. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, particularly Candida species.

Case Study: Antifungal Efficacy

In a comparative study, the compound was tested against standard and clinical isolates of Candida. The results indicated a remarkable reduction in fungal growth, suggesting its potential as a novel antifungal agent. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for certain strains.

| Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 50 | High |

| Candida glabrata | 75 | Moderate |

| Candida tropicalis | 100 | Low |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound demonstrated significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems.

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively reduced DPPH radicals, with an IC50 value of approximately 30 µg/mL.

Pharmacokinetics and Binding Studies

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Binding studies with serum proteins such as bovine serum albumin (BSA) revealed a strong affinity, which may enhance its bioavailability and therapeutic efficacy.

Binding Affinity Data

| Compound | Binding Constant (K) | Number of Binding Sites (n) |

|---|---|---|

| This compound | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.